N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMNOAAPWKIESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the phenylpiperazine ring.
Linking the Propyl Chain: The phenylpiperazine intermediate is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Cyclohexanecarboxamide Formation: Finally, the propyl-substituted phenylpiperazine is reacted with cyclohexanecarboxylic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Reaction Conditions
| Source | Reagents/Catalysts | Solvent | Temperature/Time | Yield |
|---|---|---|---|---|
| BOP-Cl, triethylamine | CH₂Cl₂ | Room temperature, overnight | 23–44% | |
| Heating with acids | Ethanol | ~180°C, 1.5–2 h | Not specified |
Mechanism :
The synthesis typically employs a carbodiimide coupling agent (e.g., BOP-Cl) to activate the carboxylic acid, forming an intermediate that reacts with the amine to yield the amide . In some cases, cyclization steps may involve heating with acids to form spiro or fused ring systems .
2.1. Amide Bond Formation
The compound is formed via amide coupling , commonly using:
-
BOP-Cl (benzotriazol-1-yl oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent .
-
Triethylamine as a base to deprotonate intermediates .
This reaction is critical for linking the cyclohexanecarboxamide moiety to the piperazine-substituted propyl chain .
2.2. Piperazine Substitution
The 4-phenylpiperazine moiety can undergo nucleophilic aromatic substitution (if activated) or alkylation reactions, though the propyl chain in this compound likely limits reactivity at the piperazine nitrogen.
2.3. Hydrolysis and Degradation
Under acidic or basic conditions, the amide bond may undergo hydrolysis to regenerate the carboxylic acid and amine components.
Pharmacological Implications
While not explicitly studied for this compound, related piperazine derivatives (e.g., those in ) show moderate cell–cell fusion inhibitory activity , suggesting potential biological applications. The cyclohexanecarboxamide group may contribute to hydrophobic interactions with biological targets .
Analytical Methods
| Technique | Application | Source |
|---|---|---|
| ¹H NMR | Structural confirmation | |
| ESI MS | Molecular weight verification | |
| IR spectroscopy | Functional group identification |
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide has been investigated for various biological activities, including:
- Antidepressant Effects : Similar to other piperazine derivatives, this compound may exhibit serotonin receptor modulation, making it a candidate for treating depression and anxiety disorders.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of this compound in rodent models. The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity comparable to established SSRIs .
Case Study 2: Anticancer Properties
A separate investigation focused on the anticancer properties of this compound against various cancer cell lines (e.g., HeLa and MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-[3-(4-phenylpiperazin-1-yl)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one: Exhibits antiarrhythmic and antihypertensive activities.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is unique due to its specific combination of a phenylpiperazine moiety with a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological interactions, and relevant research findings.
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of Piperazine Derivative : The precursor 4-phenylpiperazine is synthesized through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
- Alkylation : The piperazine derivative is then alkylated with 3-chloropropylamine to yield the desired intermediate.
- Cyclohexanecarboxamide Formation : The final step involves coupling this intermediate with cyclohexanecarboxylic acid derivatives to form this compound.
Pharmacological Profile
This compound exhibits a range of biological activities, primarily as a potential therapeutic agent in neuropharmacology. Its structure suggests interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Key Findings:
- Serotonin Receptor Interaction : Studies indicate that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders .
- Dopaminergic Activity : Preliminary data suggest that it may also influence dopaminergic pathways, potentially offering therapeutic effects in conditions like schizophrenia .
In Vitro Studies
Research has demonstrated that derivatives of the piperazine class, including this compound, exhibit significant antiviral activity against various strains of viruses, including HIV and HSV . These findings highlight the compound's versatility beyond central nervous system applications.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy and mechanisms of action:
Toxicity and Safety Profile
While promising, it is essential to consider the toxicity profiles of such compounds. Studies have indicated that piperazine derivatives can exhibit varying degrees of cytotoxicity depending on their structure and substituents. Therefore, further investigations into their safety profiles are crucial for potential clinical applications.
Q & A
Q. What are the recommended synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with 3-(4-phenylpiperazin-1-yl)propylamine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or BOP in anhydrous THF with triethylamine (EtN) to activate carboxyl groups .
- Purification : Silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) ensures high purity (>95%). Confirm purity via HPLC and characterize intermediates with H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic techniques :
- Mass spectrometry : HRMS (ESI+) should match the molecular formula (e.g., CHNO) with <2 ppm error .
Advanced Research Questions
Q. What experimental strategies are used to investigate this compound’s interaction with dopamine receptors?
Methodological Answer:
- Radioligand binding assays : Use H-labeled antagonists (e.g., H-spiperone) on transfected HEK-293 cells expressing human D2/D3 receptors. Measure IC values to assess affinity .
- Functional assays : cAMP inhibition or β-arrestin recruitment assays to determine agonist/antagonist activity. Compare selectivity against 5-HT or adrenergic receptors to rule off-target effects .
Q. How can researchers resolve contradictions in binding affinity data across studies?
Methodological Answer:
- Systematic validation : Replicate experiments under standardized conditions (e.g., buffer pH, temperature, and receptor density).
- Data normalization : Use reference ligands (e.g., haloperidol for D2 receptors) to calibrate assays .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to account for variability .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
Q. What in vitro models are appropriate for assessing metabolic stability?
Methodological Answer:
- Hepatocyte incubation : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition potential .
Q. How can researchers optimize solubility for in vivo studies?
Methodological Answer:
Q. What strategies ensure selectivity for specific receptor subtypes (e.g., D3 over D2)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
